molecular formula C6H15ClN2O2 B1441794 2-Amino-N-ethyl-N-(2-hydroxyethyl)acetamide hydrochloride CAS No. 1220017-95-7

2-Amino-N-ethyl-N-(2-hydroxyethyl)acetamide hydrochloride

Cat. No.: B1441794
CAS No.: 1220017-95-7
M. Wt: 182.65 g/mol
InChI Key: SOWVIYKQWNEFKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-Amino-N-ethyl-N-(2-hydroxyethyl)acetamide hydrochloride involves the following steps :

    Reaction of 2-aminoethanol with acetic anhydride: This reaction generates 2-amino-N-(2-hydroxyethyl)acetamide.

    Reaction with hydrochloric acid: The obtained product from the first step is then reacted with hydrochloric acid to produce this compound.

Chemical Reactions Analysis

2-Amino-N-ethyl-N-(2-hydroxyethyl)acetamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: It can also undergo reduction reactions, typically resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

2-Amino-N-ethyl-N-(2-hydroxyethyl)acetamide hydrochloride has a wide range of applications in scientific research, including :

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is employed in the synthesis of peptide and protein drugs, protecting amino groups during chemical reactions.

    Medicine: It is utilized in the development of pharmaceutical ingredients and as a catalyst in certain drug formulations.

    Industry: The compound finds applications in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

2-Amino-N-ethyl-N-(2-hydroxyethyl)acetamide hydrochloride can be compared with similar compounds such as :

    2-Amino-N-(2-hydroxyethyl)acetamide: This compound has a similar structure but lacks the ethyl group, making it less effective in certain applications.

    N-(2-Hydroxyethyl)ethylenediamine: This compound is used in the synthesis of room temperature ionic liquids and various coordination polymers, but it does not offer the same protective effects as this compound.

The unique structure of this compound, with its ethyl and hydroxyethyl groups, provides enhanced protective properties and makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-amino-N-ethyl-N-(2-hydroxyethyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.ClH/c1-2-8(3-4-9)6(10)5-7;/h9H,2-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWVIYKQWNEFKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220017-95-7
Record name Acetamide, 2-amino-N-ethyl-N-(2-hydroxyethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220017-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-N-ethyl-N-(2-hydroxyethyl)acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-N-ethyl-N-(2-hydroxyethyl)acetamide hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Amino-N-ethyl-N-(2-hydroxyethyl)acetamide hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Amino-N-ethyl-N-(2-hydroxyethyl)acetamide hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Amino-N-ethyl-N-(2-hydroxyethyl)acetamide hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Amino-N-ethyl-N-(2-hydroxyethyl)acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.